molecular formula C17H12Cl2N4O B11409316 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11409316
M. Wt: 359.2 g/mol
InChI Key: TWNKBKMVAZOYNY-UHFFFAOYSA-N
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Description

“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine and a suitable carboxylic acid derivative.

    Formation of the Pyrrolone Ring: Involving cyclization reactions with appropriate diketones or keto acids.

    Amino Substitution: Introduction of the amino group through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets like enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-1H-BENZODIAZOLE
  • 3,4-DICHLOROANILINE
  • 2,3-DIHYDRO-1H-PYRROL-3-ONE

Uniqueness

What sets “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” apart is its unique combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H12Cl2N4O/c18-10-6-5-9(7-11(10)19)23-8-14(24)15(16(23)20)17-21-12-3-1-2-4-13(12)22-17/h1-7,20,24H,8H2,(H,21,22)

InChI Key

TWNKBKMVAZOYNY-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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